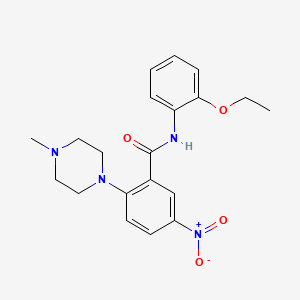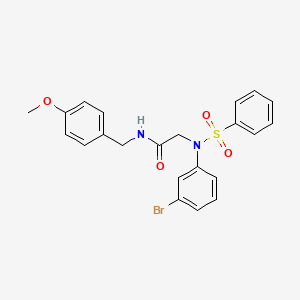![molecular formula C18H22N2O4 B5157292 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5157292.png)
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as MPOC or 4-MeO-PCP, and it is a derivative of phencyclidine (PCP), a dissociative anesthetic drug.
作用机制
The mechanism of action of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine involves its interaction with the NMDA receptor. MPOC acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated neurotransmission. This inhibition leads to the suppression of excitatory synaptic transmission, which can have a therapeutic effect in certain disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine are still being studied. However, it has been shown to have an impact on various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. MPOC has also been shown to have an effect on the immune system, specifically on the production of cytokines.
实验室实验的优点和局限性
One advantage of using 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the NMDA receptor in a more targeted manner. However, one limitation is the potential for off-target effects, as this compound can also interact with other neurotransmitter systems.
未来方向
There are several future directions for research involving 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine. One direction is the continued study of its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Another direction is the development of new derivatives of MPOC with improved pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
合成方法
The synthesis of 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine involves several steps. The starting material is 3-methoxyphenol, which is reacted with paraformaldehyde and potassium carbonate to form 3-methoxybenzyl alcohol. This alcohol is then reacted with 4-methylpiperidine and trifluoroacetic anhydride to form the protected amine intermediate. The next step involves the reaction of the protected amine intermediate with 2-(chloromethyl)oxazole in the presence of a base to form the final product, 1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine.
科学研究应用
1-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine has been studied for its potential therapeutic applications in various fields of research. In neuroscience, this compound has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. MPOC has also been studied for its potential use in treating depression and anxiety disorders. In addition, this compound has shown promise in treating various types of cancer, including breast, lung, and colon cancer.
属性
IUPAC Name |
[2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13-6-8-20(9-7-13)18(21)16-11-24-17(19-16)12-23-15-5-3-4-14(10-15)22-2/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIRTDYOUKFHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=COC(=N2)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[(3-Methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)


![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5157252.png)
![ethyl 2-[(5,5-dimethyl-2-nitro-3-oxo-1-cyclohexen-1-yl)amino]benzoate](/img/structure/B5157259.png)
amino]-1-piperidinyl}phenyl)-2,4-dimethylbenzamide](/img/structure/B5157266.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinol](/img/structure/B5157268.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5157269.png)

![N'-[(4-bromophenyl)sulfonyl]-N-methylbenzenecarboximidamide](/img/structure/B5157276.png)